{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine
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Overview
Description
{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a difluoroethyl group attached to the pyrazole ring, along with a methylpropylamine side chain. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine typically involves the reaction of 1-(2,2-difluoroethyl)-1H-pyrazole with an appropriate alkylating agent, such as 2-methylpropylamine. The reaction is usually carried out under basic conditions, using a base like sodium hydride or potassium carbonate, in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the difluoroethyl group, potentially converting it to a mono-fluoro or non-fluorinated ethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group or the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce partially or fully de-fluorinated compounds.
Scientific Research Applications
{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine involves its interaction with specific molecular targets in biological systems. The difluoroethyl group and the pyrazole ring play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine
- {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(3-isopropoxypropyl)amine
- {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(2-morpholin-4-ylethyl)amine
Uniqueness
What sets {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine apart from similar compounds is its specific substitution pattern on the pyrazole ring and the presence of the difluoroethyl group. These structural features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C10H17F2N3 |
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Molecular Weight |
217.26 g/mol |
IUPAC Name |
N-[[1-(2,2-difluoroethyl)pyrazol-3-yl]methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H17F2N3/c1-8(2)5-13-6-9-3-4-15(14-9)7-10(11)12/h3-4,8,10,13H,5-7H2,1-2H3 |
InChI Key |
ARIHRBWADNNGPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=NN(C=C1)CC(F)F |
Origin of Product |
United States |
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